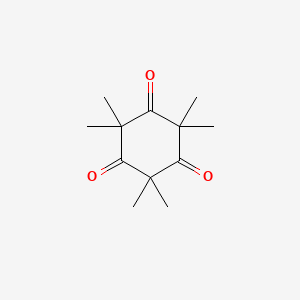

Hexamethylcyclohexane-1,3,5-trione

Description

Context and Significance of Cyclic Triones in Contemporary Chemical Research

Cyclic triones, particularly those with a 1,3,5-dicarbonyl arrangement, represent a significant class of compounds in organic chemistry. Their importance stems from their versatile reactivity and their presence in various natural products and synthetic molecules with diverse applications. For instance, some β-triketone derivatives are utilized as herbicides. mdpi.com The multiple carbonyl groups in these structures can act as sites for a variety of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules. acs.org The study of cyclic triones also provides fundamental insights into keto-enol tautomerism and conformational analysis, especially in highly substituted and sterically constrained systems.

Historical Perspective on the Study of Hexamethylcyclohexane-1,3,5-trione

The study of this compound, also known by its CAS number 778-18-7, has a history rooted in the exploration of sterically hindered molecules. nist.govontosight.ai Early research on this compound was driven by an interest in understanding the effects of extensive methylation on the conformation and reactivity of the cyclohexane (B81311) ring.

A pivotal moment in the historical study of this compound was the work of J. Dale in 1965. Through dipole moment measurements and infrared spectroscopy, Dale provided crucial insights into the compound's three-dimensional structure. This research was instrumental in establishing the preferred conformation of this highly substituted cyclic trione (B1666649).

References to the synthesis of this compound appeared in the chemical literature in the 1960s and 1970s, indicating its availability for further investigation by the scientific community. chemicalbook.com These early studies laid the groundwork for a deeper understanding of the interplay between structure and reactivity in sterically encumbered cyclic systems.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₃ | nist.govnist.gov |

| Molecular Weight | 210.27 g/mol | chemicalbook.com |

| CAS Number | 778-18-7 | nist.gov |

| Melting Point | 78-80 °C | chemicalbook.com |

| Boiling Point | 245-247 °C | chemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data Points | Reference |

| Infrared (IR) | The NIST WebBook indicates the availability of IR spectral data. | nist.gov |

| Mass Spectrometry (MS) | The NIST WebBook indicates the availability of mass spectral data. | nist.gov |

| ¹H NMR | Data not available in the searched sources. | |

| ¹³C NMR | Data not available in the searched sources. |

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexamethylcyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(2)7(13)11(3,4)9(15)12(5,6)8(10)14/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLKLICKNIROHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(C(=O)C(C1=O)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228419 | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-18-7 | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-HEXAMETHYL-1,3,5-CYCLOHEXANETRIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOHEXANE-1,3,5-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAL7X2S7WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexamethylcyclohexane 1,3,5 Trione

Established Synthetic Routes to Hexamethylcyclohexane-1,3,5-trione

The foundational methods for synthesizing this trione (B1666649) have been established for decades, primarily leveraging the reactivity of phloroglucinol (B13840) and its tautomers.

Phloroglucinol (benzene-1,3,5-triol) is a critical precursor in the synthesis of this compound due to its keto-enol tautomerism, where it can exist in equilibrium with its keto form, Cyclohexane-1,3,5-trione (B11759072). nih.gov The synthesis of the hexamethylated target compound is achieved through the exhaustive C-methylation of the phloroglucinol skeleton.

Research into the C-methylation of phloroglucinol derivatives, such as phloracetophenone, demonstrates the viability of this pathway. The reaction, typically carried out using an excess of methyl iodide in the presence of a strong base like methanolic potassium hydroxide, proceeds through the formation of enolates which then act as nucleophiles, attacking the methyl iodide. While these specific reactions on phloracetophenone yield tetramethylated products like 5-acetyl-1,1,3,3-tetramethylcyclohexen-(4)-ol-(4)-dione-(2:6), the underlying principle supports the formation of this compound from phloroglucinol itself under similar exhaustive conditions. The process involves the sequential methylation at all six alpha-carbon positions.

Advanced Synthetic Strategies and High-Yield Preparations

While established routes are effective, modern organic synthesis often seeks more refined strategies that offer greater control and efficiency.

For this compound, the high degree of symmetry and the gem-dimethyl substitution at each alpha-carbon position (C2, C4, C6) simplifies the stereochemical landscape, as there are no stereocenters in the final molecule. Consequently, stereoselective synthesis is not a primary concern for the target compound itself. Regioselectivity, however, is crucial during the methylation of the parent phloroglucinol or cyclohexane-1,3,5-trione ring. The goal is to ensure complete methylation occurs at the carbon atoms between the carbonyl groups, rather than O-methylation of the enol tautomer. The use of strong bases and specific reaction conditions favors the formation of the desired C-alkylated product.

The literature specifically detailing novel catalytic approaches for the synthesis of this compound is sparse. However, general advancements in catalytic chemistry for C-C bond formation could theoretically be applied. For instance, phase-transfer catalysis could be employed to facilitate the alkylation of the trione precursor under milder conditions, potentially improving yields and reducing side reactions compared to traditional methods using strong, homogeneous bases. Metal-catalyzed cross-coupling reactions, while not directly applicable to this specific methylation, represent a broader class of modern methods for constructing highly substituted ring systems.

Synthesis of Perfluorinated and Substituted this compound Analogs

The synthesis of analogs, particularly fluorinated versions, has been a subject of specific investigation, leading to novel compounds with unique properties.

A significant achievement in this area is the synthesis of the first cyclic perfluoropolyketone, Perfluoro(this compound). This was accomplished through the liquid-phase direct fluorination of this compound. The process involves slowly adding a solution of the starting trione in trichlorotrifluoroethane to a reactor containing the same solvent saturated with elemental fluorine. Sodium fluoride (B91410) is used as a crucial hydrogen fluoride scavenger. This method proved to be highly effective, yielding the desired perfluorinated product in 72% isolated yield, with a melting point of 40 °C. Notably, this direct fluorination method avoided the cleavage of C-CO bonds, a common side reaction with other fluorinating agents.

Table 1: and its Perfluorinated Analog

| Product | Precursor | Key Reagents | General Method | Reported Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phloroglucinol / Cyclohexane-1,3,5-trione | Methyl Iodide, Potassium Hydroxide | Exhaustive C-methylation | N/A | |

| Perfluoro(this compound) | This compound | Elemental Fluorine (F₂), Sodium Fluoride (NaF) | Liquid-Phase Direct Fluorination | 72% |

Advanced Structural Elucidation and Conformational Analysis of Hexamethylcyclohexane 1,3,5 Trione

Spectroscopic Characterization for Structural Insights

Spectroscopic methods are fundamental to confirming the molecular structure of Hexamethylcyclohexane-1,3,5-trione (C₁₂H₁₈O₃). epa.govnist.govnih.govnist.gov Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Methyl-Proton Environments

Due to the high symmetry of the this compound molecule, all six methyl groups are chemically equivalent. This equivalence would theoretically lead to a single, sharp signal in its ¹H NMR spectrum, representing all 18 protons. Similarly, the ¹³C NMR spectrum is expected to be simple, showing distinct signals for the three equivalent carbonyl carbons, the three equivalent quaternary carbons bonded to the methyl groups, and the six equivalent methyl carbons.

While specific, peer-reviewed NMR data for this compound is not widely published, data for a compound identified as 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, an isomer with the same molecular formula, has been reported. allfordrugs.com It is crucial to note the structural difference, as the reported compound is a trioxane, not a cyclohexane (B81311).

| Spectrum | Solvent | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 1.63 (s, 18H) | A single peak (singlet) corresponding to 18 protons. |

| ¹³C NMR | CDCl₃ | 15.0 | Three distinct signals observed in the spectrum. |

| 86.9 | |||

| 144.7 |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry confirms the molecular weight of this compound as 210.27 g/mol . nist.govchemicalbook.com Electron ionization (EI) mass spectrometry data is available through the NIST WebBook. nist.gov Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.13288 | 132.7 |

| [M+Na]⁺ | 233.11482 | 144.1 |

| [M-H]⁻ | 209.11832 | 137.9 |

| [M+NH₄]⁺ | 228.15942 | 158.8 |

| [M+K]⁺ | 249.08876 | 143.2 |

| [M]⁺ | 210.12505 | 135.2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within the molecule. The IR spectrum of this compound, typically measured as a solid in a KBr pellet, is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration. nist.gov This peak is a definitive marker for the ketone groups. Other absorptions corresponding to C-H stretching and bending vibrations of the methyl groups are also present.

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~1700 | C=O Stretch (Ketone) | Strong |

| 2850-3000 | C-H Stretch (Methyl) | Medium-Strong |

| 1350-1470 | C-H Bend (Methyl) | Variable |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization

The chromophores in this compound are the three isolated carbonyl groups. Saturated ketones typically exhibit two UV absorption bands: a weak n→π* transition at longer wavelengths (around 280-300 nm) and a much stronger π→π* transition at shorter wavelengths (below 220 nm). Data reported for the isomeric compound 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane shows a maximum absorption (λmax) at 210 nm, which could correspond to the high-energy π→π* transition. allfordrugs.com

Detailed Conformational Studies

The substitution pattern of this compound forces the six-membered ring into a non-chair conformation to alleviate steric strain.

Analysis of Molecular Geometry and Ring Puckering in Solution

Seminal research by J. Dale in 1965 provided critical insight into the solution-state conformation of this compound. epa.govrsc.orgchemicalbook.com The study revealed a surprisingly low dipole moment of 1.03 Debye for the molecule. epa.govchemicalbook.com This value is inconsistent with a flattened chair conformation, which would be expected to have a much larger dipole moment. Instead, this low value strongly suggests a twisted or flexible boat conformation. epa.govchemicalbook.com

This preference for a non-chair form is attributed to several factors common in ketonic cyclohexane derivatives. These include the significant steric interactions between axial substituents that would exist in a chair conformation and the higher entropy associated with flexible boat forms. epa.govchemicalbook.com Additionally, the rotational barrier of carbon-carbon bonds adjacent to carbonyl groups is smaller, further facilitating the adoption of non-chair geometries. epa.govchemicalbook.com The infrared spectra of the compound and its perdeuterated version also support the twisted boat conformation. epa.govchemicalbook.com

Investigations of Dielectric Properties and Resultant Moments in Various Solvents

The study of this compound in different non-polar solvents, such as benzene (B151609) and carbon tetrachloride, has been crucial in understanding its molecular conformation. Dielectric loss measurements indicate that the trione (B1666649) possesses a near-zero permanent resultant moment in these solvents. rsc.org This finding suggests a conformation where the individual bond dipoles of the three carbonyl groups largely cancel each other out.

Further research has reported a low dipole moment of 1.03 Debye (D) for the molecule. epa.gov This small but non-zero value points towards a departure from a perfectly symmetrical, non-polar conformation like a rigid chair form. Instead, it supports the adoption of a twisted or flexible boat conformation. epa.gov The presence of six methyl groups influences the ring's geometry, and the small rotational barrier around the carbon-carbon bonds adjacent to the carbonyl groups facilitates the adoption of these more flexible, non-chair forms. epa.gov Total polarization measurements conducted in benzene are in agreement with these observations. rsc.org

Interactive Data Table: Dielectric Properties of this compound

| Property | Solvent | Value | Implication on Conformation | Reference |

| Resultant Moment | Benzene, Carbon Tetrachloride | Near-zero | Largely non-polar, cancellation of bond dipoles | rsc.org |

| Dipole Moment | Not specified | 1.03 D | Suggests a twisted, flexible boat conformation | epa.gov |

Molar Kerr Constant Measurements and Conformational Flexibility

The Molar Kerr constant, a measure of the optical birefringence induced by an electric field, provides deeper insights into the shape and flexibility of a molecule. For this compound, the observed Molar Kerr constants are small, with the value in benzene being slightly negative. rsc.org

A small Kerr constant is consistent with a molecule that does not have a large, permanent dipole moment and is not easily polarized along any single axis. The slightly negative value in benzene is particularly informative. It suggests that the molecule's principal axis of maximum polarizability is oriented perpendicular to the direction of the induced dipole moment. This observation is reconcilable with the trione existing in a flexible, non-polar conformation. rsc.org The inherent flexibility means the molecule does not maintain a single rigid shape but rather exists as a dynamic equilibrium of conformations, further complicating the interpretation of its average electrical and optical properties.

Interactive Data Table: Molar Kerr Constant of this compound

| Solvent | Molar Kerr Constant | Interpretation | Reference |

| Benzene | Small, slightly negative | Indicates a flexible, non-polar conformation | rsc.org |

| Carbon Tetrachloride | Small | Consistent with a flexible, non-polar conformation | rsc.org |

Elucidation of Vibrational Polarization Effects on Conformation

A key piece of the conformational puzzle for this compound is the significant contribution of vibrational polarization. rsc.org Vibrational polarization, also known as atomic polarization, arises from the slight displacement of atomic nuclei within the molecule in response to an applied electric field. This effect is distinct from the electronic polarization (distortion of the electron cloud) and the orientation polarization (alignment of permanent dipoles).

In most molecules, the vibrational polarization is a minor component of the total polarization. However, for this compound, it is described as "unusually high". rsc.org This high vibrational polarization helps to reconcile the observed near-zero resultant moment and small Kerr constant with the presence of three polar carbonyl groups. The flexibility of the ring and the movement of its substituent atoms contribute significantly to the molecule's response to an electric field, a factor that must be considered alongside its average conformational state. The nuclear magnetic resonance (NMR) spectra, which show only one sharp signal for the methyl protons, further support the notion of a rapidly flexing or symmetrically averaged structure on the NMR timescale. rsc.org

X-ray Crystallography of this compound and its Derivatives

Reactivity Profiles and Mechanistic Pathways of Hexamethylcyclohexane 1,3,5 Trione

Photochemical Transformations

Comprehensive studies detailing the photochemical transformations of hexamethylcyclohexane-1,3,5-trione, including its photolysis mechanisms, decarbonylation pathways, and excited state dynamics, are not extensively documented in the reviewed literature.

Photolysis Mechanisms and Pathways of Decarbonylation

Specific mechanisms and pathways for the photolytic decarbonylation of this compound have not been specifically elucidated in available research.

Influence of Reaction Conditions on Photochemical Outcomes

Information regarding the influence of various reaction conditions on the photochemical outcomes of this compound is not available in the surveyed literature.

Thermal Reactivity and Decomposition Studies

While the thermal behavior of related compounds like polyketones has been studied, specific thermal reactivity and decomposition studies for this compound, including decomposition temperatures and products, are not well-documented.

Electrophilic and Nucleophilic Reactions of the Trione (B1666649) Moiety

This compound is synthesized through the alkylation of phloroglucinol (B13840). This synthesis involves the reaction of the enolate forms of phloroglucinol with an alkylating agent, showcasing the nucleophilic character of the precursor ring system. The trione moiety itself, with its three electrophilic carbonyl carbons, is expected to be susceptible to nucleophilic attack. However, the six methyl groups provide significant steric hindrance, which would likely reduce the reactivity of the carbonyl groups towards many nucleophiles.

Specific examples of electrophilic and nucleophilic reactions involving the trione moiety of this compound are not detailed in the available literature.

Reductive and Oxidative Transformations

One documented reductive transformation of this compound is the Clemmensen reduction. This reaction, which utilizes zinc amalgam and hydrochloric acid, is known to reduce ketones to alkanes. A reinvestigation of the Clemmensen reduction of this specific trione has been reported, though detailed mechanistic pathways for this particular substrate are not extensively described in readily available sources. The expected product of complete reduction would be hexamethylcyclohexane.

Information on the oxidative transformations of this compound is not available in the surveyed scientific literature.

Data Tables

Due to the lack of specific experimental data in the available literature, no data tables on the reactivity of this compound can be generated at this time.

Ring-Opening and Rearrangement Reactions of this compound

The reactivity of this compound in ring-opening and rearrangement reactions is largely influenced by the steric hindrance imposed by the six methyl groups and the electronic effects of the three carbonyl functionalities. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, its structural features suggest potential reactivity in several classical rearrangement and ring-opening reactions known for cyclic ketones. The following discussion outlines plausible mechanistic pathways based on established reactions of analogous sterically hindered and poly-carbonyl compounds.

Potential Ring-Opening Reactions

One of the most relevant potential ring-opening reactions for a cyclic ketone like this compound is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms determines the regioselectivity of oxygen insertion.

For this compound, the carbons alpha to the carbonyl groups are quaternary and highly substituted. In a typical Baeyer-Villiger oxidation, there is a general migratory aptitude order, which often favors the migration of more substituted carbon atoms. youtube.com Given the symmetrical nature of the molecule, initial oxidation of any of the three carbonyl groups would be equally probable. The subsequent migration of a quaternary carbon would lead to the insertion of an oxygen atom into the cyclohexane (B81311) ring, forming a seven-membered lactone anhydride derivative.

Hypothetical Baeyer-Villiger Oxidation of this compound:

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | Peroxyacid (e.g., m-CPBA) | 2,2,4,4,7,7-Hexamethyl-1,3,5-oxadioxepane-6-one | Baeyer-Villiger Oxidation |

It is important to note that the significant steric hindrance from the gem-dimethyl groups at the 2, 4, and 6 positions might decrease the reactivity of the carbonyl groups towards the peroxyacid, potentially requiring forcing conditions for the reaction to proceed.

Plausible Rearrangement Reactions

The structure of this compound also lends itself to potential rearrangement reactions, particularly if a suitable substrate precursor, such as an α-halo derivative, is formed.

A relevant transformation for a halogenated derivative of this compound would be the Favorskii rearrangement . This reaction typically occurs when an α-halo ketone is treated with a base, leading to a ring contraction and the formation of a carboxylic acid derivative. wikipedia.orgddugu.ac.in For a cyclic α-halo ketone, this rearrangement results in a smaller ring system.

If one of the methylene (B1212753) carbons of this compound were to be α-halogenated, treatment with a base like sodium hydroxide or an alkoxide could initiate the Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base. wikipedia.org

Hypothetical Favorskii Rearrangement of an α-halo derivative:

| Hypothetical Reactant | Reagent | Potential Product | Reaction Type |

| 2-Halo-2,4,4,6,6-pentamethylcyclohexane-1,3,5-trione | Base (e.g., NaOH) | 1,2,2,4,4-Pentamethyl-5-oxocyclopentanecarboxylic acid | Favorskii Rearrangement |

The presence of the gem-dimethyl groups adjacent to the carbonyls would preclude enolate formation at those positions. Therefore, for a Favorskii rearrangement to be possible, a halogen would need to be introduced at one of the methyl groups alpha to a carbonyl, which would be a non-standard variation of this reaction. A more plausible scenario would involve a quasi-Favorskii rearrangement if an α-halo substituent were present on a carbon lacking α-hydrogens, though the substrate does not inherently fit this description without prior modification. harvard.edu

Photochemical rearrangements could also be envisioned for this molecule. Cyclic ketones are known to undergo a variety of photochemical reactions, including Norrish Type I and Type II reactions, which can lead to ring-opening or rearrangements. baranlab.org Given the presence of three carbonyl groups, the photochemical behavior could be complex, potentially leading to a mixture of products.

Due to the lack of specific experimental data, the reactivity profiles and mechanistic pathways discussed here remain theoretical. Further research would be necessary to elucidate the actual behavior of this compound under these and other reaction conditions.

Theoretical and Computational Investigations on Hexamethylcyclohexane 1,3,5 Trione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of Hexamethylcyclohexane-1,3,5-trione. These methods provide insights into the molecule's ground state properties and high-accuracy electronic structure.

Density Functional Theory (DFT) for Ground State Properties

A hypothetical DFT study on this compound might yield the following data on its ground state properties:

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | +X.XXX | eV |

| HOMO-LUMO Gap | X.XXX | eV |

| Dipole Moment | 1.05 | Debye |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Experimental evidence, including a low dipole moment of 1.03 D and infrared spectra, suggests that this compound adopts a twisted flexible boat conformation rather than a flattened chair form. epa.gov Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules. By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. For this compound, MD simulations could map out the potential energy surface, identifying the global minimum energy structure (the twisted boat) and other local minima, as well as the energy barriers between these conformations.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can complement experimental spectra, such as those available from the NIST WebBook for infrared and mass spectrometry. nist.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By comparing the calculated IR spectrum with the experimental one, each vibrational mode can be assigned to specific molecular motions, such as the characteristic C=O stretches of the carbonyl groups and the various bending and stretching modes of the methyl and methylene (B1212753) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. The observation of a single sharp methyl-proton signal in the experimental NMR spectrum is consistent with a flexible or symmetric conformation on the NMR timescale. rsc.org Theoretical calculations could further explore the relationship between the molecular conformation and the observed chemical shifts.

Mass Spectrometry: While the primary fragmentation patterns in mass spectrometry are determined by bond strengths and fragment stability, computational chemistry can be used to calculate the energies of potential fragments and ionization energies, aiding in the interpretation of the mass spectrum.

A table of predicted vibrational frequencies for the prominent peaks of this compound from a hypothetical DFT calculation might look as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 1725 | ~1730 | Symmetric C=O stretch |

| 2 | 1705 | ~1710 | Asymmetric C=O stretch |

| 3 | 2980 | ~2975 | C-H stretch (methyl) |

| 4 | 1460 | ~1465 | C-H bend (methyl) |

Note: The calculated and experimental frequencies are illustrative examples.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This would provide a detailed, step-by-step understanding of how the molecule might react under various conditions. For instance, the enolization of the trione (B1666649) or its reaction with nucleophiles could be modeled to understand the reactivity of the carbonyl groups, which are influenced by the steric bulk of the adjacent gem-dimethyl groups.

In Silico Modeling of Molecular Interactions

In silico modeling can be used to study how this compound interacts with other molecules or surfaces. Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) could be employed to investigate its binding affinity and interaction modes with biological macromolecules or its adsorption on material surfaces. These studies are crucial for understanding the molecule's behavior in complex environments and for potential applications in materials science or medicinal chemistry.

Hexamethylcyclohexane 1,3,5 Trione in Supramolecular Chemistry and Self Assembly

Investigation of Host-Guest Interactions with Hexamethylcyclohexane-1,3,5-trione as a Component

There is no available research in the public domain that investigates the host-guest chemistry of this compound. Studies on its ability to act as a host for smaller guest molecules or as a guest within a larger host cavity have not been reported. Consequently, there is no data on association constants, binding motifs, or the thermodynamic parameters of any such interactions.

Strategies for the Formation of Supramolecular Assemblies Utilizing this compound

Specific strategies for employing this compound as a building block in supramolecular self-assembly are not described in the scientific literature. While the carbonyl groups could potentially participate in hydrogen bonding or dipole-dipole interactions, the significant steric hindrance from the adjacent methyl groups may inhibit the formation of predictable, well-ordered assemblies. Research into overcoming these potential steric clashes or leveraging them to create unique architectures has not been published.

Role of this compound in Crystal Engineering and Directed Self-Assembly

The application of this compound in the field of crystal engineering, which focuses on the design and synthesis of functional solid-state structures, is not documented. There are no published crystal structures that detail the intermolecular interactions and packing arrangements of this compound, which would be fundamental to understanding its potential for directed self-assembly into specific crystalline architectures.

Non-Covalent Interactions Governing Supramolecular Architectures

A detailed analysis of the non-covalent interactions that would govern the formation of supramolecular architectures involving this compound is not possible without experimental or computational data. While one could hypothesize the presence of van der Waals forces and weak C-H···O interactions, the specific nature, strength, and directionality of these interactions in the context of a crystal lattice or a self-assembled aggregate remain uninvestigated.

Hexamethylcyclohexane 1,3,5 Trione in Biological and Natural Product Research

Occurrence and Biosynthesis as a Fungal Volatile Organic Compound

While the direct isolation of Hexamethylcyclohexane-1,3,5-trione as a volatile organic compound (VOC) from fungi is not extensively documented in prominent literature, its structural characteristics suggest a plausible origin from fungal secondary metabolism. Fungi are prolific producers of a vast array of VOCs, which play crucial roles in their life cycles. These compounds are often byproducts of primary metabolism or are specifically synthesized as secondary metabolites.

The biosynthesis of complex organic molecules in fungi frequently involves methylation steps, where methyl groups are added to a core scaffold. The fully methylated nature of this compound points towards a biosynthetic pathway involving multiple enzymatic methylation events. Enzymes known as methyltransferases are responsible for catalyzing such reactions, utilizing donors like S-adenosylmethionine (SAM). The biosynthesis of other methylated fungal metabolites, such as certain flavonoids and polyketides, has been shown to involve specific O- and C-methyltransferases. nih.govnih.gov For instance, the biosynthesis of the fungal polyketide citrinin (B600267) involves a C-methyltransferase domain within the polyketide synthase enzyme itself. nih.gov It is conceivable that a similar enzymatic machinery could be responsible for the exhaustive methylation of a cyclohexanetrione precursor.

Identification within Simple Cyclic Polyketide Pathways

The core structure of this compound, a cyclohexane-1,3,5-trione (B11759072) ring, strongly suggests its origin from a polyketide pathway. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This linear chain can then undergo cyclization and further modifications to yield a vast array of structures.

Fungal polyketide biosynthesis is known for its complexity and the generation of numerous cyclic compounds. researchgate.netkit.edu The formation of a six-membered ring, as seen in this compound, is a common cyclization pattern in polyketide synthesis. The general mechanism involves the condensation of three acetate (B1210297) units (or equivalents) to form a hexaketide chain, which can then cyclize through an intramolecular aldol-type reaction to form the cyclohexane (B81311) ring. Subsequent methylation of the reactive methylene (B1212753) groups would then lead to the final hexamethylated product. While specific PKS gene clusters responsible for the synthesis of this compound have not yet been identified, the general principles of fungal polyketide biosynthesis provide a clear and plausible route for its formation. kit.edu

Ecological Significance in Microbial Interactions

The ecological roles of fungal volatile organic compounds are multifaceted and crucial for inter- and intra-species communication and competition. nih.govnih.govresearchwithrutgers.com Fungal VOCs can act as signaling molecules, influencing the growth and development of other fungi, bacteria, and plants. They can also function as defense compounds, inhibiting the growth of competing microorganisms, or as attractants for symbiotic partners or vectors for spore dispersal.

Given its potential as a fungal VOC, this compound could play a role in mediating microbial interactions. The high degree of methylation might confer specific properties to the molecule, such as increased lipophilicity, which could enhance its ability to permeate cell membranes of competing organisms. Some microbial VOCs are known to have antifungal or antibacterial properties. nih.gov For example, volatile compounds produced by various Streptomyces species have been shown to inhibit the growth of pathogenic fungi. nih.gov While the specific biological activity of this compound has not been extensively studied in an ecological context, its structural similarity to other bioactive cyclic ketones suggests that it may possess similar functions. The production of such a specialized metabolite would likely provide the producing fungus with a competitive advantage in its natural environment.

Analytical Methodologies for Detection in Biological Matrices

The detection and identification of this compound in complex biological matrices, such as fungal cultures, rely on advanced analytical techniques. The volatile nature of this compound makes it particularly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.govmdpi.comacs.org

In a typical GC-MS analysis of fungal volatiles, the headspace above a fungal culture is sampled, often using techniques like solid-phase microextraction (SPME) to pre-concentrate the analytes. nih.govacs.org The trapped volatiles are then thermally desorbed into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns, allowing for their identification by comparison to spectral libraries. nih.gov

For less volatile or higher molecular weight compounds, or for a more comprehensive profiling of the fungal metabolome, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is a powerful tool. nih.govmdpi.comnih.govpoissonbouge.netresearchgate.net This technique separates compounds in the liquid phase and provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) capabilities further aid in structural elucidation by providing fragmentation data. While specific methods for the targeted analysis of this compound in fungal extracts are not widely published, the general workflows for fungal metabolomics using UHPLC-HRMS/MS are well-established and could be readily adapted for its detection and quantification. nih.govmdpi.comnih.gov

Table 1: Analytical Techniques for the Study of Fungal Metabolites

| Analytical Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Ideal for the analysis of this compound as a fungal volatile organic compound from the headspace of cultures. |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) | Separation of compounds in the liquid phase followed by high-accuracy mass measurement and fragmentation analysis. | Suitable for the detection and quantification of this compound in fungal extracts and for comprehensive metabolomic profiling. |

Advanced Applications of Hexamethylcyclohexane 1,3,5 Trione and Its Derivatives

Role as a Building Block in Complex Organic Synthesis

The distinct architecture of hexamethylcyclohexane-1,3,5-trione, featuring a cyclohexane (B81311) ring symmetrically substituted with three ketone groups and six methyl groups, renders it a valuable scaffold in the construction of intricate molecular frameworks. nih.gov Its fully substituted nature at the 2, 4, and 6 positions provides steric hindrance that can direct reactions to specific sites and introduce conformational rigidity into the target molecules.

One of the notable applications of this trione (B1666649) is in the synthesis of spirocyclic compounds . These are molecules where two rings are connected through a single shared atom. The reactive ketone functionalities of this compound can participate in various condensation and cycloaddition reactions to form these complex three-dimensional structures. For instance, reactions with appropriate bifunctional reagents can lead to the formation of spiro-heterocycles, which are core motifs in many biologically active compounds and natural products. The synthesis of spirocyclic nih.govontosight.aichemicalbook.com-triazolooxazine nucleosides, for example, highlights a strategy where a cyclic precursor is key to forming the spirocyclic core, which has shown potential antiviral properties. nih.gov

Furthermore, the reactivity of the carbonyl groups allows for their conversion into other functional groups, paving the way for the synthesis of a diverse range of derivatives. These derivatives, in turn, can serve as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The synthesis of novel triplet drugs with 1,3,5-trioxazatriquinane skeletons, for example, showcases the use of complex cyclic structures as building blocks for pharmacologically active agents.

Potential in the Development of Functional Materials

The inherent structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials. nih.gov The rigid and sterically defined cyclohexane core can be incorporated into larger molecular assemblies to impart specific conformational properties and to control intermolecular interactions.

Research is exploring the use of this compound derivatives as monomers in polymer synthesis . The introduction of this bulky, cyclic unit into a polymer backbone can significantly influence the material's physical properties, such as its thermal stability, mechanical strength, and solubility. For example, the synthesis of copolymers using cyclic siloxanes demonstrates how the incorporation of a cyclic monomer can lead to polymers with regular alternating units and tailored properties. mdpi.com

Moreover, the trione moiety can be chemically modified to introduce specific functionalities, leading to materials with tailored optical, electronic, or recognition properties. For instance, the attachment of chromophores or redox-active units could lead to the development of novel photoactive or electroactive materials. The general principle of using organic building blocks to create functional materials is well-established, with applications in sensors, catalysis, and energy storage.

Contributions to Novel Chemical Processes and Methodologies

The unique reactivity of this compound is also being leveraged to develop new and efficient chemical transformations. Its sterically hindered carbonyl groups can exhibit unusual reactivity, enabling the development of novel catalytic processes and synthetic methodologies.

One area of potential is in the field of organocatalysis , where a small organic molecule is used to accelerate a chemical reaction. The trione scaffold could be modified to create chiral catalysts for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals.

Furthermore, the development of multicomponent reactions (MCRs) involving this compound is an active area of interest. MCRs are reactions in which three or more reactants combine in a single step to form a complex product, offering significant advantages in terms of efficiency and atom economy. The multiple reactive sites on the trione make it an ideal candidate for the design of novel MCRs to rapidly generate libraries of complex molecules for drug discovery and materials science. The use of ninhydrin (B49086) in multicomponent reactions to build versatile molecular scaffolds serves as an analogous example of how a cyclic polyketone can be a powerful tool in synthetic chemistry. researchgate.net

While the full potential of this compound in these advanced applications is still being explored, the existing body of research clearly indicates its promise as a versatile and valuable tool for the modern chemist. Its unique structural and reactive properties are paving the way for the creation of complex molecules, novel materials, and innovative chemical processes.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advancements

Future synthetic efforts could focus on developing more efficient and stereoselective routes to hexamethylcyclohexane-1,3,5-trione and its analogs. While classical methods exist, the development of novel catalytic systems could offer improved yields and reduced environmental impact. For instance, exploring metal-catalyzed or organocatalyzed reactions for the construction of the core cyclohexane (B81311) ring or for the introduction of the methyl groups could be a valuable pursuit.

In terms of structural characterization, while techniques like IR and mass spectrometry are routinely used, advanced methods could provide deeper insights. nist.govnist.gov Solid-state NMR, for example, could elucidate the packing and conformational dynamics in the crystalline state. Furthermore, a low dipole moment (1.03 D) of this compound has suggested a twisted flexible boat conformation over a flattened chair form, a finding supported by infrared spectra. epa.gov The relative ease with which ketonic cyclohexane derivatives adopt non-chair conformations is attributed to interactions between axial substituents in the chair form, the high entropy of boat forms, and the low rotational barrier of C-C bonds adjacent to carbonyl groups. epa.gov Further computational and experimental studies could definitively establish the preferred conformation in different environments.

Unexplored Reactivity and Mechanistic Pathways

The reactivity of the three ketone groups in this compound presents a rich area for further study. While its enol form, phloroglucinol (B13840), is known to be stabilized by resonance and aromatic character, the kinetics and thermodynamics of its keto-enol tautomerism under various conditions are not fully understood. askfilo.com The influence of the six methyl groups on the reactivity of the carbonyls, particularly in terms of steric hindrance and electronic effects, warrants more detailed investigation.

Future research could explore a wider range of reactions, such as novel condensation reactions, reductions, and oxidations. Investigating its behavior in pericyclic reactions, such as sigmatropic rearrangements, could reveal interesting mechanistic pathways. chemrestech.com For instance, studying the ontosight.aiuni.lu-H shift in derivatives of this trione (B1666649) could provide insights into how substituents affect reaction barriers and thermodynamics. chemrestech.com Mechanistic studies employing isotopic labeling, kinetic analysis, and computational modeling will be crucial in unraveling the intricacies of its chemical transformations.

Emerging Applications in Supramolecular and Biological Chemistry

The rigid and symmetrical structure of this compound makes it an intriguing building block for supramolecular chemistry. Its potential to form host-guest complexes, self-assembled monolayers, and coordination polymers is largely untapped. The carbonyl groups can act as hydrogen bond acceptors, while the hydrocarbon framework provides a scaffold for creating specific recognition sites. The 1,3,5-triazine (B166579) scaffold, a related structural motif, has been extensively used to construct oligomers for applications in supramolecular and chemical biology, suggesting a similar potential for cyclohexane-1,3,5-trione (B11759072) derivatives. nih.govrsc.org

In the realm of biological chemistry, while cyclohexane derivatives have shown a wide range of activities including anticancer, antioxidant, and antimicrobial effects, the specific biological profile of this compound remains to be thoroughly explored. cabidigitallibrary.org Its derivatives could be synthesized and screened for various biological activities. For example, derivatives of the related cyclohexane-1,3-dione have been used to synthesize 1,2,4-triazine (B1199460) derivatives with anti-proliferative and tyrosine kinase inhibitory activities. nih.gov The development of azaadamantane derivatives, which are nitrogen-containing analogs of adamantane (B196018) with modified lipophilicity and bioavailability, from related cyclohexane structures also points to potential applications in medicinal chemistry. researchgate.net

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work will be pivotal in advancing the understanding of this compound. High-level quantum mechanical calculations can predict its geometric and electronic properties, reaction mechanisms, and spectroscopic signatures with increasing accuracy. chemrestech.com These theoretical predictions can then guide experimental design, leading to more targeted and efficient research.

Molecular dynamics simulations could be employed to study its conformational landscape and its interactions with solvents or biological macromolecules. The use of machine learning and artificial intelligence could accelerate the discovery of new derivatives with desired properties by screening virtual libraries of compounds. This integrated approach will undoubtedly lead to a more profound understanding of this fascinating molecule and pave the way for its application in diverse scientific and technological fields.

Q & A

Q. What are the established synthetic routes for Hexamethylcyclohexane-1,3,5-trione, and how can reaction conditions be optimized for improved yields?

The compound is commonly synthesized via the Erickson and Kitchens method, involving cyclization of substituted precursors under controlled conditions. Key variables include solvent choice (e.g., acetone for photostability studies), degassing to prevent side reactions, and purification via crystallization (e.g., ether as a solvent for recrystallization). Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?

Infrared (IR) spectroscopy identifies carbonyl stretching vibrations at 1698 cm⁻¹. Nuclear magnetic resonance (NMR) in CDCl₃ reveals a singlet at δ1.38 ppm for equivalent methyl groups. UV-Vis spectroscopy in methanol shows absorption maxima at 226 nm (ε = 340) and 297 nm (ε = 85), confirming π→π* and n→π* transitions. Cross-referencing these data ensures structural fidelity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

Contradictions may arise from solvent polarity effects, impurities, or instrumental calibration. Methodological solutions include:

- Repeating experiments under standardized conditions (e.g., CCl₄ for IR, CDCl₃ for NMR).

- Validating purity via chromatography or melting point analysis.

- Comparing data with literature benchmarks (e.g., δ1.38 ppm methyl signal in NMR) .

Q. What experimental designs are suitable for investigating the photochemical stability of this compound?

Irradiation experiments using Pyrex-filtered light in acetone (e.g., 4-hour exposure) can assess stability. Post-irradiation analysis via TLC or HPLC quantifies degradation products. Recovery rates (e.g., 65.4% starting material retention) indicate photostability. Varying solvents, wavelengths, and exposure times can elucidate degradation pathways .

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

Density functional theory (DFT) calculations predict electronic transitions (e.g., UV maxima), while molecular docking simulations explore interactions in biological systems. Comparing computed IR/NMR spectra with experimental data validates computational models .

Q. What strategies mitigate challenges in reproducing synthetic yields of this compound?

Reproducibility issues may stem from moisture sensitivity or incomplete degassing. Recommendations:

- Use anhydrous solvents and inert atmospheres.

- Monitor reaction progress via in-situ spectroscopy.

- Optimize crystallization protocols to enhance purity .

Methodological Guidance

- Data Presentation : Tabulate spectral and photochemical data (e.g., Tables I and II in ) to highlight trends. Include error margins and statistical significance in reproducibility studies .

- Critical Analysis : Address contradictions by isolating variables (e.g., solvent effects) and conducting control experiments. Use peer-reviewed benchmarks for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.